An In-depth Technical Guide to 1-(4-Bromophenyl)piperidine: Chemical Properties and Structure
An In-depth Technical Guide to 1-(4-Bromophenyl)piperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-bromophenyl group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to the presence of the reactive bromophenyl moiety and the pharmacologically significant piperidine scaffold. The piperidine ring is a common structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). The bromo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(4-Bromophenyl)piperidine.
Chemical Properties and Structure
A summary of the key chemical and physical properties of 1-(4-Bromophenyl)piperidine is presented below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 74.5-76.1 °C | [1] |
| Boiling Point (Predicted) | 322.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Methanol | |
| IUPAC Name | 1-(4-bromophenyl)piperidine | [2] |
| SMILES String | BrC1=CC=C(N2CCCCC2)C=C1 | |
| InChI Key | OACWQRGNHICZFD-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)piperidine
A common synthetic route to 1-(4-Bromophenyl)piperidine involves a two-step process starting from bromobenzene and piperidine.[3] The first step is the formation of N-phenylpiperidine, followed by bromination at the para-position of the phenyl ring.[3]
Step 1: Synthesis of N-Phenylpiperidine
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In a reaction vessel, combine bromobenzene, piperidine, and sulfolane.[3]
-
With stirring, heat the mixture to 140-150 °C.[3]
-
Gradually add a strong base, such as potassium tert-butoxide or sodium tert-amylate, while maintaining the temperature between 150-180 °C.[3]
-
Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC), until the starting materials are consumed (typically 3-4 hours).[3]
-
Upon completion, the reaction mixture containing N-phenylpiperidine is carried forward to the next step.
Step 2: Bromination of N-Phenylpiperidine
-
Dissolve the N-phenylpiperidine obtained in the previous step in an organic solvent such as dichloromethane or acetonitrile.[3]
-
Add a catalyst, for instance, tetra-n-butylammonium tetraphenylborate.[3]
-
Cool the mixture to 10-15 °C.[3]
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in portions, maintaining the reaction temperature between 15-25 °C.[3]
-
Stir the reaction for several hours (5-8 hours) and monitor its completion by GC.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.[3]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.[3]
-
Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain the crude product.[3]
Purification: Recrystallization
-
Dissolve the crude 1-(4-Bromophenyl)piperidine in a minimal amount of a hot solvent mixture, such as dichloromethane/n-heptane (1:4 v/v).[3]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.[3]
-
Collect the crystalline solid by filtration.[3]
-
Wash the crystals with a small amount of cold n-heptane.
-
Dry the purified 1-(4-Bromophenyl)piperidine under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized 1-(4-Bromophenyl)piperidine can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are approximately:
-
7.31-7.27 ppm (d, 2H): Protons on the bromophenyl ring ortho to the bromine atom.
-
6.79-6.73 ppm (d, 2H): Protons on the bromophenyl ring meta to the bromine atom.
-
3.12 ppm (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom.
-
1.69-1.63 ppm (m, 4H): Protons on the piperidine ring at the 3 and 5 positions.
-
1.58-1.55 ppm (m, 2H): Proton on the piperidine ring at the 4 position.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the purity analysis of 1-(4-Bromophenyl)piperidine, adapted from a method for a similar compound.[4]
-
Column: C18 stationary phase.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).[4]
-
Detection: UV detector at a wavelength where the analyte exhibits maximum absorbance.[4]
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and filter through a 0.45 µm syringe filter before injection.[4]
Biological Context and Potential Applications
While specific biological signaling pathways for 1-(4-Bromophenyl)piperidine are not extensively documented in peer-reviewed literature, the broader class of phenylpiperidine derivatives is of significant interest in neuropharmacology.
Many CNS-active drugs contain the piperidine moiety. The lipophilicity and basic nitrogen of the piperidine ring are key features that can facilitate crossing the blood-brain barrier and interacting with various receptors in the brain.
Derivatives of 4-phenylpiperidine have been investigated for their activity at several important neurological targets:
-
Sigma (σ) Receptors: These receptors are implicated in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders and neurodegenerative diseases.[5][6] Studies on related 4-aroylpiperidines have shown affinity for the sigma-1 receptor subtype.[5]
-
Opioid Receptors: The 4-phenylpiperidine scaffold is a core component of several potent opioid analgesics.[1]
-
Acetylcholinesterase (AChE) Inhibition: Some piperidine derivatives have been shown to be potent inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This is a key target in the symptomatic treatment of Alzheimer's disease.
The presence of the bromine atom on the phenyl ring of 1-(4-Bromophenyl)piperidine makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in these areas.
Visualizations
Caption: Synthesis and Purification Workflow for 1-(4-Bromophenyl)piperidine.
References
- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(4-bromophenyl)piperidine (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

